molecular formula C10H18N2 B1480521 8-Cyclopropyl-5,8-diazaspiro[3.5]nonane CAS No. 2097958-12-6

8-Cyclopropyl-5,8-diazaspiro[3.5]nonane

Cat. No.: B1480521
CAS No.: 2097958-12-6
M. Wt: 166.26 g/mol
InChI Key: VPBZIFDPXMOTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Cyclopropyl-5,8-diazaspiro[3.5]nonane” is a spirocyclic compound that has been investigated for its potential applications in various fields of research and industry. It’s a compound containing a cyclopropyl group, which is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities .


Synthesis Analysis

The synthesis of “this compound” and its derivatives as sigma receptors (SRs) ligands is reported . The most notable compounds have been screened for analgesic effects in vivo, and their functional profile was determined through in vivo and in vitro models . The development of the synthesis of spiro compound 5 and the proof of its structure were also reported .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H18N2. The molecule contains a total of 32 bond(s). There are 14 non-H bond(s), 1 rotatable bond(s), 2 three-membered ring(s), 1 seven-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .

Scientific Research Applications

Analytical Methods

CPDN can be detected and quantified through a variety of analytical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and spectrophotometry are commonly employed. These methods are crucial for accurately measuring the concentration of CPDN in different types of samples, which may include biological fluids or environmental specimens.

Biological Properties

This compound exhibits a range of potential biological activities. Notably, it has demonstrated acetylcholinesterase inhibitory activity, which could have implications in treating diseases like Alzheimer's. Its antifungal and antitumor properties have also been a subject of research. Additionally, CPDN has been explored as a ligand for metal catalysts, suggesting its utility in catalytic reactions.

Toxicity and Safety in Scientific Experiments

While CPDN has shown low acute toxicity in preliminary studies involving rats, the body of research on its toxicity and safety, especially concerning long-term effects, is still in the nascent stages. This indicates a need for more comprehensive studies to understand its chronic toxicity and overall safety profile better.

Applications in Scientific Experiments

CPDN's potential isn't limited to biological activities. It's being explored for use in various scientific experiments, such as in organocatalytic reactions, asymmetric synthesis, and molecular recognition studies. Its role as a ligand for metal catalysts in catalytic reactions and in the development of new drugs and pharmaceuticals is also a significant area of research.

Current Research and Future Directions

Research on CPDN is ongoing, with many studies aiming to uncover its full potential across different research and industry fields. Future research directions include developing more efficient synthetic methods for CPDN, assessing its toxicity and safety more thoroughly, and expanding its applications in drug development, catalysis, and beyond. The exploration of CPDN in combination with other compounds to enhance its biological activities and properties is also an area that holds promise​​​​.

Biochemical Analysis

Biochemical Properties

8-Cyclopropyl-5,8-diazaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as a ligand for sigma receptors . Sigma receptors, including sigma-1 and sigma-2, are involved in various biological and pathological conditions. This compound interacts with these receptors, influencing their activity. The compound has been evaluated in sigma-1 and sigma-2 receptor binding assays, demonstrating its potential as a sigma receptor ligand . The nature of these interactions involves binding to the receptor sites, which can modulate receptor activity and downstream signaling pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with sigma receptors, which are highly expressed in both central and peripheral nervous systems . The compound’s interaction with sigma receptors can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, sigma-1 receptor activation by this compound can lead to neuroprotective and anti-inflammatory effects, while sigma-2 receptor interaction may influence cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with sigma receptors. Upon binding to sigma-1 receptors, the compound can induce receptor oligomerization, leading to the modulation of ion channels and G-protein-coupled receptors . This interaction can result in changes in intracellular calcium levels, influencing various cellular processes. Additionally, this compound can act as an antagonist or agonist, depending on the receptor subtype and cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its degradation products and their impact on cellular function require further investigation. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with specific thresholds for therapeutic and toxic effects . At lower doses, this compound may exert beneficial effects, such as neuroprotection and analgesia. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function . Understanding the dosage effects is crucial for optimizing its therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s unique structure allows it to participate in specific biochemical reactions, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with other biomolecules and its overall biological effects

Properties

IUPAC Name

8-cyclopropyl-5,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-4-10(5-1)8-12(7-6-11-10)9-2-3-9/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBZIFDPXMOTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CCN2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane
Reactant of Route 2
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane
Reactant of Route 3
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane
Reactant of Route 4
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane
Reactant of Route 5
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane
Reactant of Route 6
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.